- Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters, Journal of Organic Chemistry, 2022, 87(22), 15483-15491
Cas no 94-47-3 (Phenethyl benzoate)
Phenethyl benzoate structure
Product Name:Phenethyl benzoate
Número CAS:94-47-3
MF:C15H14O2
Megavatios:226.270464420319
CID:805427
Update Time:2025-06-14
Phenethyl benzoate Propiedades químicas y físicas
Nombre e identificación
-
- Phenethyl benzoate
- 2-phenylethyl benzoate
- Benzoic acid,2-phenylethyl ester
- B-PHENYLETHYL BENZOATE
- Benzoic acid, phenethyl ester (7CI, 8CI)
- Phenethyl alcohol, benzoate (6CI)
- Benzylcarbinyl benzoate
- Finsolv SUN
- NSC 24096
- Phenylethyl benzoate
- X-Tend 226
- β-Phenethyl benzoate
- β-Phenylethyl benzoate
-
- Renchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
- Clave inchi: OSORMYZMWHVFOZ-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 226.09900
- Masa isotópica única: 226.09938
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 5
- Complejidad: 225
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Denso: 1.093 g/mL at 25 °C(lit.)
- Punto de ebullición: 182 °C12 mm Hg(lit.)
- Punto de inflamación: >230 °F
- índice de refracción: n20/D 1.56(lit.)
- PSA: 26.30000
- Logp: 3.08610
- FEMA: 2860 | PHENETHYL BENZOATE
Phenethyl benzoate Datos Aduaneros
- Código HS:2916310090
- Datos Aduaneros:
中国海关编码:
2916310090概述:
2916310090 其他苯甲酸及其盐和酯. 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2916310090 other benzoic acid and its salts and esters。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%
Phenethyl benzoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-SAmPLE |
Phenethyl benzoate |
94-47-3 | ≥99% | sample |
¥558.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-1kg |
Phenethyl benzoate |
94-47-3 | 1kg |
¥2658.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04294-5kg |
Phenethyl benzoate |
94-47-3 | 5kg |
¥9068.0 | 2021-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-100G-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 100G |
783.08 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 1KG |
4698.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 1KG |
2044.01 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-5KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 5KG |
6970.82 | 2021-05-17 | |
| TRC | P296015-50g |
Phenethyl Benzoate |
94-47-3 | 50g |
$ 50.00 | 2022-06-03 |
Phenethyl benzoate Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt
1.2 27 h, rt
1.3 Reagents: Water ; cooled
1.2 27 h, rt
1.3 Reagents: Water ; cooled
Referencia
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
Referencia
- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides, European Journal of Organic Chemistry, 2003, (23), 4611-4617
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Referencia
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 1 h, rt
Referencia
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Zinc chloride
Referencia
- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride, Synthetic Communications, 1986, 16(6), 659-65
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ; 22 h, 85 °C
Referencia
- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions, Green Chemistry, 2017, 19(22), 5396-5402
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Copper(4+), [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2′,3′-g:2′′,3′′-l:2… Solvents: Acetonitrile ; 21 h, reflux
Referencia
- Chemoselective protocol for O-acylation with a new catalyst, Trends in Organic Chemistry, 2010, 14, 93-106
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2.0 h, 80 °C
Referencia
- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, Catalysis Communications, 2009, 10(14), 1889-1892
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…
Referencia
- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Heptane ; rt → 105 °C; 20 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 75 °C
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referencia
- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 30 °C
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referencia
- A mild esterification process in phosphonium salt ionic liquid, Tetrahedron Letters, 2005, 46(21), 3641-3644
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ; 1 h, reflux
Referencia
- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium nitrate , Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ; 0 - 20 °C; 7 h, 35 °C; 35 °C → rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
Referencia
- Graphite oxide-catalyzed esterification and transesterification, Youji Huaxue, 2013, 33(8), 1839-1846
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid , Phosphinic acid Solvents: Water ; 1 h, 140 °C; 1 h, 150 °C; 1 h, 160 °C; 1 h, 170 °C; 1 h, 180 °C
Referencia
- Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds, United States, , ,
Phenethyl benzoate Raw materials
- 1-Propen-2-ol, benzoate
- Benzoic acid
- Methyl benzoate
- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Silane, trimethyl(2-phenylethoxy)-
- Methyl 3-aminopropanoate
- Benzoic anhydride
- Benzoyl chloride
- 2-Phenylethanol
Phenethyl benzoate Preparation Products
Phenethyl benzoate Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:94-47-3)苯甲酸苯乙酯
Número de pedido:LE8469577;LE4706
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:47
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Phenethyl benzoate Literatura relevante
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-47-3)苯甲酸苯乙酯
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe